molecular formula C18H16O5 B12155203 Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate

Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B12155203
M. Wt: 312.3 g/mol
InChI Key: SRFLNLJQERMOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate: is a complex organic compound with an intriguing structure. Let’s break it down:

    Ethyl: Refers to the ethyl group (C₂H₅), which is attached to the compound.

    5-(acetyloxy): Indicates an acetyl group (CH₃CO-) attached at position 5.

    2-methylnaphtho[1,2-b]furan-3-carboxylate: The core structure consists of a naphthofuran fused ring system with a carboxylate group (COO-) at position 3.

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis:

    Other Approaches:

Industrial Production::
  • Unfortunately, detailed industrial-scale production methods for this compound remain scarce in the literature.

Chemical Reactions Analysis

    Reactivity: Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate likely undergoes various reactions typical of indole derivatives

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate serves as a valuable intermediate for synthesizing other compounds.

    Biology and Medicine: Its biological activity remains an area of interest. Researchers explore its potential as an antitumor agent, antimicrobial, or anti-inflammatory compound.

    Industry: Limited information exists, but it could find applications in pharmaceuticals or agrochemicals.

Mechanism of Action

  • The exact mechanism of action is not well-documented. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Biological Activity

Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H16O5
  • Molecular Weight : 312.3166 g/mol
  • CAS Number : 109562-72-3

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Anti-inflammatory properties
  • Antioxidant effects
  • Anticancer potential
  • Anti-inflammatory Activity : this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This is crucial in managing conditions like arthritis and other inflammatory diseases.
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is vital in preventing cellular damage associated with various diseases, including cancer.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies and Experimental Data

  • Anti-inflammatory Studies :
    • A study indicated that derivatives of naphthoquinone compounds showed significant inhibition of nitric oxide production in RAW 264.7 macrophages, suggesting potential therapeutic applications for inflammatory diseases .
    • Compounds similar to this compound were evaluated for their ability to inhibit COX enzymes, demonstrating promising results in vitro .
  • Antioxidant Assays :
    • In vitro assays highlighted the compound's ability to reduce oxidative stress markers in cell lines exposed to harmful agents, indicating its potential as a protective agent against oxidative damage .
  • Anticancer Research :
    • This compound was tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis through the activation of caspases .
    • A comparative study with other naphthoquinone derivatives revealed that this compound exhibited a higher potency against specific cancer types, making it a candidate for further development .

Data Table

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of COX/LOX pathways
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

ethyl 5-acetyloxy-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C18H16O5/c1-4-21-18(20)16-10(2)22-17-13-8-6-5-7-12(13)15(9-14(16)17)23-11(3)19/h5-9H,4H2,1-3H3

InChI Key

SRFLNLJQERMOGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C)C

Origin of Product

United States

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